2-(3-ethyl-2-piperidin-1-yl-4H-quinazolin-4-yl)-N-[[4-[(4-fluorophenyl)sulfonylamino]phenyl]methyl]acetamide
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Overview
Description
KYS-05065 is a small molecular drug with the chemical formula C30H34FN5O3S . It is an inhibitor of the voltage-dependent T-type calcium channel alpha-1G subunit . This compound is primarily investigated for its potential therapeutic applications in various medical conditions, including epilepsy, hypertension, and certain types of cancer .
Preparation Methods
The preparation of KYS-05065 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions, starting with the formation of key intermediates. The process typically includes steps such as sulfonation, amination, and acylation . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
KYS-05065 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
KYS-05065 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of voltage-dependent T-type calcium channels.
Biology: It is used to investigate the role of calcium channels in cellular processes.
Industry: It may have applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
KYS-05065 exerts its effects by inhibiting the voltage-dependent T-type calcium channel alpha-1G subunit . This inhibition reduces the influx of calcium ions into cells, which can modulate various cellular processes. The molecular targets and pathways involved include the regulation of neurotransmitter release, muscle contraction, and gene expression .
Comparison with Similar Compounds
KYS-05065 can be compared with other similar compounds, such as:
KYS-05077: Another T-type calcium channel blocker with a different chemical structure and potency.
KYS-05080: A selective T-type calcium channel blocker with a higher affinity for the target.
KYS-05090: A potent T-type calcium channel blocker with a distinct mechanism of action.
KYS-05065 is unique due to its specific chemical structure and its ability to inhibit the voltage-dependent T-type calcium channel alpha-1G subunit .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C30H34FN5O3S |
---|---|
Molecular Weight |
563.7 g/mol |
IUPAC Name |
2-(3-ethyl-2-piperidin-1-yl-4H-quinazolin-4-yl)-N-[[4-[(4-fluorophenyl)sulfonylamino]phenyl]methyl]acetamide |
InChI |
InChI=1S/C30H34FN5O3S/c1-2-36-28(26-8-4-5-9-27(26)33-30(36)35-18-6-3-7-19-35)20-29(37)32-21-22-10-14-24(15-11-22)34-40(38,39)25-16-12-23(31)13-17-25/h4-5,8-17,28,34H,2-3,6-7,18-21H2,1H3,(H,32,37) |
InChI Key |
PEIFDCMYVCGNKX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C2=CC=CC=C2N=C1N3CCCCC3)CC(=O)NCC4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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